

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol chemical properties

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Compound of Interest

Compound Name: 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

Cat. No.: B1354997

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An In-depth Technical Guide to 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **4-(Hydroxymethyl)-2-iodo-6-methoxyphenol** for researchers, scientists, and drug development professionals. This compound, also known as 5-iodovanillyl alcohol, is an iodinated derivative of vanillyl alcohol, a naturally occurring aromatic compound.

Core Chemical Properties

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol is a substituted phenol containing a hydroxymethyl, an iodo, and a methoxy group on the benzene ring. Its core identifiers and physicochemical properties are summarized below.

Property	Value	Source
CAS Number	37987-21-6	[1]
Molecular Formula	C ₈ H ₉ IO ₃	[1]
Molecular Weight	280.062 g/mol	[1]
Exact Mass	279.95964 Da	[1]
Synonyms	5-iodovanillyl alcohol, 3-iodo-4-hydroxy-5-methoxybenzenemethanol	[1]
XLogP3 (Predicted)	1.3	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]
Complexity	142	[1]

Spectroscopic Data

While experimental spectral data such as NMR and IR for **4-(Hydroxymethyl)-2-iodo-6-methoxyphenol** are not readily available in public databases, predicted mass spectrometry data provides insight into its behavior in a mass spectrometer.

Table of Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS (Å ²)
[M+H] ⁺	280.96691	146.3
[M+Na] ⁺	302.94885	148.3
[M-H] ⁻	278.95235	141.1
[M+NH ₄] ⁺	297.99345	160.9
[M+K] ⁺	318.92279	152.1
[M+H-H ₂ O] ⁺	262.95689	137.6
[M+HCOO] ⁻	324.95783	163.3

Data sourced from predicted values.[\[2\]](#)

Experimental Protocols

Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

A common method for the synthesis of this compound involves the electrophilic iodination of its precursor, vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol). The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho-, para-directing activators of the aromatic ring. Since the position para to the hydroxyl group is occupied by the hydroxymethyl group, and the position ortho to the hydroxyl is blocked by the methoxy group, the iodine is directed to the open ortho position (C5), resulting in the desired product.

A representative protocol, adapted from the iodination of the closely related compound vanillin, is detailed below.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

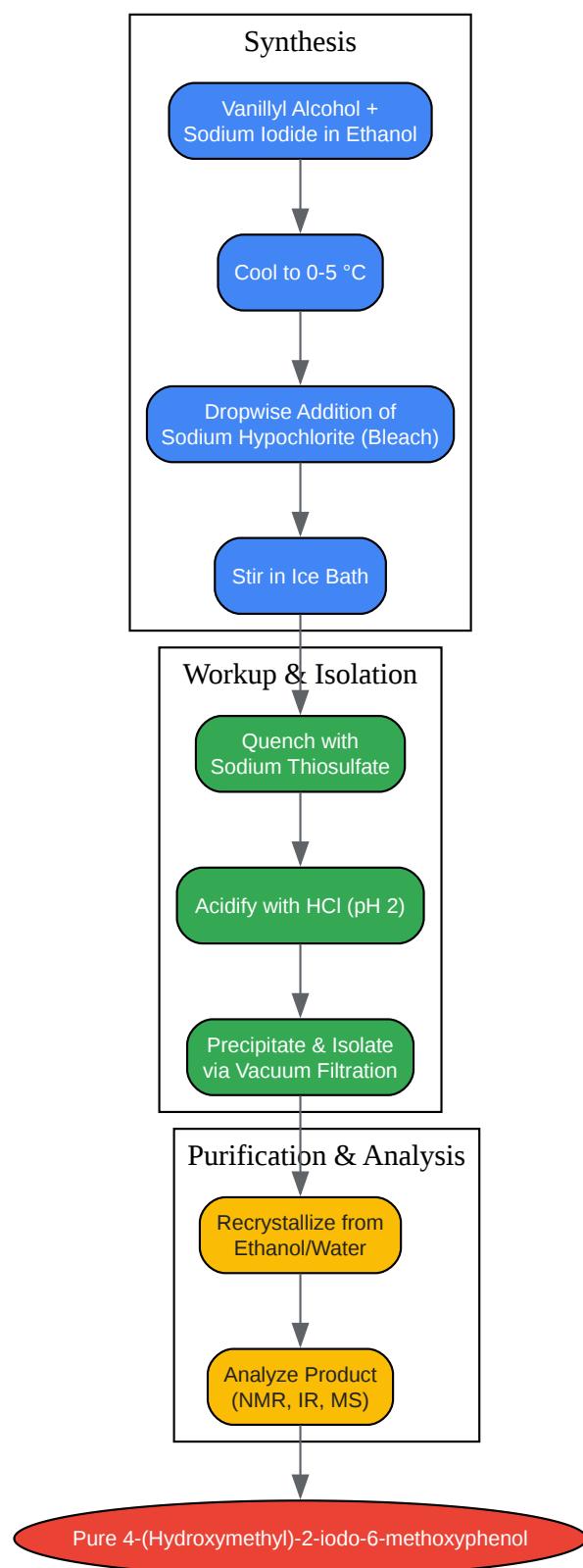
- Vanillyl alcohol (4-(hydroxymethyl)-2-methoxyphenol)
- Sodium iodide (NaI)
- Sodium hypochlorite (NaOCl, commercial bleach solution, ~5-6%)

- Ethanol
- Deionized water
- Hydrochloric acid (HCl), 3 M
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), aqueous solution
- Ice bath
- Stir plate and stir bar
- Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel)
- Vacuum filtration apparatus

Procedure:

- **Dissolution:** Dissolve vanillyl alcohol and a molar equivalent of sodium iodide in ethanol within an Erlenmeyer flask, with stirring.
- **Cooling:** Cool the reaction flask in an ice-water bath for approximately 10-15 minutes to lower the temperature to 0-5 °C.
- **Oxidizing Agent Addition:** While maintaining the low temperature and stirring vigorously, add the sodium hypochlorite solution dropwise over a period of 15-20 minutes. The slow addition is crucial to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the mixture to stir in the ice bath for an additional 10 minutes.
- **Quenching:** Add a small amount of aqueous sodium thiosulfate solution to quench any remaining unreacted iodine/hypochlorite, which is indicated by the disappearance of any yellow/brown color.
- **Acidification:** Acidify the reaction mixture to a pH of approximately 2 by adding 3 M HCl. This step is critical for the precipitation of the phenolic product.

- Precipitation and Isolation: Cool the acidified mixture in an ice bath to maximize the precipitation of the solid product. Collect the crude **4-(Hydroxymethyl)-2-iodo-6-methoxyphenol** by vacuum filtration.
- Purification: Wash the collected solid with small portions of ice-cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.

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Caption: Experimental workflow for the synthesis and purification of **4-(Hydroxymethyl)-2-iodo-6-methoxyphenol**.

Biological Activity and Significance

Direct studies on the biological activity of **4-(Hydroxymethyl)-2-iodo-6-methoxyphenol** are limited in the reviewed literature. However, the activity of its parent compound, vanillyl alcohol, provides a basis for potential areas of investigation.

- **Anti-inflammatory and Nociceptive Activity:** Vanillyl alcohol has demonstrated significant anti-inflammatory and anti-nociceptive (pain-reducing) activities in murine models.^[6] These properties suggest that its derivatives, including the iodinated form, could be explored for similar pharmacological effects.
- **Anti-angiogenic Properties:** Vanillyl alcohol has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. ^[6] This presents another avenue for research into the potential anti-cancer applications of its analogs.
- **Enzymatic Substrate:** Vanillyl alcohol is a known substrate for Vanillyl Alcohol Oxidases (VAOs), a family of fungal flavoenzymes that catalyze the oxidation of various phenolic compounds.^{[7][8]} The introduction of an iodine atom onto the aromatic ring could significantly alter its interaction with the active site of these enzymes, potentially making it an inhibitor or a substrate with different reaction kinetics. Certain VAOs show high activity for other substituted derivatives, indicating that modifications to the ring are tolerated and can influence catalytic efficiency.^[9]

The addition of an iodine atom can enhance the lipophilicity of the molecule, potentially altering its membrane permeability, metabolic stability, and overall pharmacokinetic profile, which are critical considerations in drug development.

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